molecular formula C21H25N3O3 B12176422 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12176422
M. Wt: 367.4 g/mol
InChI Key: MBRGQUJTORMDDW-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide features a 3,5-dimethyloxazole moiety linked via a propanamide chain to a 6-methoxy tetrahydrocarbazole scaffold. This hybrid structure combines a heterocyclic oxazole ring—a common pharmacophore in medicinal chemistry—with a partially saturated carbazole system, which is associated with DNA intercalation and kinase inhibition.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C21H25N3O3/c1-12-15(13(2)27-24-12)8-10-20(25)22-19-6-4-5-16-17-11-14(26-3)7-9-18(17)23-21(16)19/h7,9,11,19,23H,4-6,8,10H2,1-3H3,(H,22,25)

InChI Key

MBRGQUJTORMDDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carbazole moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the propanamide linkage: This can be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents and solvents: .

    Optimization of reaction conditions: to maximize yield and purity.

    Implementation of purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in the development of diagnostic assays.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:

    Inhibition of enzyme activity: .

    Modulation of receptor signaling: .

    Alteration of ion channel function: .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A : (6S)-1-(3,4-Difluorophenyl)-6-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one
  • Key Features: Shares the 3,5-dimethyl-1,2-oxazol-4-yl group linked to a benzimidazole-piperidinone scaffold.
  • Activity : Inhibits histone acetyltransferases p300 and CREB-binding protein (CBP), demonstrating antitumor effects .
  • Comparison: The oxazole moiety is critical for target engagement, but the benzimidazole and piperidinone systems enhance binding to epigenetic regulators. In contrast, the tetrahydrocarbazole in the target compound may favor interactions with planar biological targets (e.g., DNA or topoisomerases).
Compound B : 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (e.g., 3a–3p)
  • Key Features : Pyrazole-carboxamide core with aryl/heteroaryl substitutions.
  • Comparison: The carboxamide linkage is structurally analogous to the target compound’s propanamide bridge.
Compound C : N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide Hydrochloride
  • Key Features : Contains the 3,5-dimethyloxazole group attached to a propanamide chain and an indene scaffold.
  • Activity : Serves as a building block for bioactive molecules, emphasizing the oxazole’s role in enhancing solubility and metabolic stability .
  • Comparison : The indene system contrasts with the tetrahydrocarbazole in the target compound, which may confer distinct steric and electronic properties for target selectivity.

Pharmacological and Structural Data Table

Compound Molecular Weight Core Structure Key Functional Groups Biological Target/Activity Source
Target Compound ~413.5 g/mol Tetrahydrocarbazole-oxazole 3,5-Dimethyloxazole, methoxy-carbazole Inferred: DNA/enzyme modulation N/A
Compound A ~605.6 g/mol Benzimidazole-piperidinone 3,5-Dimethyloxazole, methoxycyclohexyl p300/CBP inhibition (antitumor) WHO, 2021
Compound B (e.g., 3a) 403.1 g/mol Di-pyrazole-carboxamide Chloropyrazole, cyano-pyrazole Kinase/protease inhibition (potential) Molecules, 2015
Compound C ~360.9 g/mol Indene-oxazole 3,5-Dimethyloxazole, propanamide Building block for drug discovery Enamine, 2020

Mechanistic Insights

  • Role of the Oxazole Moiety : The 3,5-dimethyl substitution on the oxazole ring enhances metabolic stability and facilitates hydrophobic interactions in enzyme binding pockets, as seen in Compound A’s inhibition of p300/CBP .
  • Carbazole vs.
  • Amide Linker Flexibility : The propanamide chain in the target compound may offer greater conformational flexibility than the rigid carboxamide in Compound B, enabling adaptation to diverse binding sites.

Biological Activity

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3}, with a molecular weight of 367.4 g/mol. The structure includes an oxazole ring and a carbazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H25N3O3
Molecular Weight367.4 g/mol
IUPAC Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
InChI KeyMBRGQUJTORMDDW-UHFFFAOYSA-N

The biological activity of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is hypothesized to involve several mechanisms:

Inhibition of Enzyme Activity: The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

Modulation of Receptor Signaling: It could interact with various receptors to modulate their activity, potentially influencing physiological responses.

Alteration of Ion Channel Function: The compound may affect ion channels' behavior, which can impact neuronal excitability and neurotransmitter release.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For example:

  • In vitro studies have shown that derivatives of oxazole and carbazole can inhibit tumor cell proliferation in various cancer cell lines.

Antimicrobial Properties

Some studies suggest that oxazole-containing compounds possess antimicrobial activity:

  • Antibacterial Tests: Compounds similar to the target molecule have demonstrated activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Given the presence of the carbazole moiety:

  • Neuroprotective Studies: Compounds in this class have been evaluated for their potential to protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study published in Pharmacology Reports examined the effects of oxazole derivatives on human colorectal carcinoma cells. The results indicated that these compounds could significantly reduce cell viability at low micromolar concentrations (IC50 values ranging from 0.1 to 1 µM) .

Study 2: Antimicrobial Efficacy

Research published in Antibiotics highlighted that oxazole derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

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